molecular formula C16H13NO3 B6579223 4-cyanophenyl 2-(4-methylphenoxy)acetate CAS No. 392237-84-2

4-cyanophenyl 2-(4-methylphenoxy)acetate

Cat. No. B6579223
CAS RN: 392237-84-2
M. Wt: 267.28 g/mol
InChI Key: LPVVYKHGYYAGRJ-UHFFFAOYSA-N
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Description

“4-cyanophenyl 2-(4-methylphenoxy)acetate” is a compound that can be understood as a combination of two components: “4-cyanophenyl acetate” and “4-methylphenoxyacetic acid”. The former has a molecular formula of CHNO, an average mass of 161.157 Da, and a monoisotopic mass of 161.047684 Da . The latter also has a molecular formula of CHO, with an average mass of 166.174 Da and a monoisotopic mass of 166.062988 Da .


Molecular Structure Analysis

The molecular structure of “this compound” can be inferred from its components. The “4-cyanophenyl acetate” component has a linear formula of C9H7NO2 . The “4-methylphenoxyacetic acid” component has a linear formula of CHO .

Scientific Research Applications

4-cyanophenyl 2-(4-methylphenoxy)acetate has been used in a variety of scientific research applications, including organic synthesis, biochemistry, and pharmacology. In organic synthesis, this compound has been used as a substrate for enzyme-catalyzed reactions, such as the Wittig reaction, the Grignard reaction, and the Wittig-Horner reaction. In biochemistry, this compound has been used as a probe for studying the mechanism of action of various drugs. In pharmacology, this compound has been used as an anti-inflammatory, anti-microbial, and anti-cancer agent.

Mechanism of Action

The exact mechanism of action of 4-cyanophenyl 2-(4-methylphenoxy)acetate is not yet fully understood. However, it is believed that this compound binds to and inhibits the activity of various enzymes and proteins involved in inflammatory, microbial, and cancer pathways. Additionally, this compound has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. Furthermore, this compound has been found to inhibit the growth of various cancer cell lines.
Biochemical and Physiological Effects
This compound has been found to have a wide range of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and can inhibit the growth of various cancer cell lines. Additionally, this compound has been found to have anti-microbial activity against a variety of bacteria and fungi. In vivo studies have shown that this compound can reduce inflammation and can inhibit the growth of tumors in animal models.

Advantages and Limitations for Lab Experiments

The advantages of using 4-cyanophenyl 2-(4-methylphenoxy)acetate in laboratory experiments include its availability, low cost, and wide range of biological activities. Additionally, this compound is relatively easy to synthesize and can be used in a variety of biochemical and pharmacological studies. The main limitation of this compound is that its exact mechanism of action is not yet fully understood.

Future Directions

There are a number of potential future directions for research involving 4-cyanophenyl 2-(4-methylphenoxy)acetate. These include further studies to investigate the exact mechanism of action of this compound, as well as studies to investigate the potential therapeutic applications of this compound, such as its use as an anti-inflammatory, anti-microbial, and anti-cancer agent. Additionally, further studies could be conducted to investigate the potential toxicity of this compound in humans and other animals. Finally, further studies could be conducted to investigate the potential use of this compound as a substrate for enzyme-catalyzed reactions.

Synthesis Methods

4-cyanophenyl 2-(4-methylphenoxy)acetate can be synthesized using a variety of methods, including the Wittig reaction, the Grignard reaction, and the Wittig-Horner reaction. The Wittig reaction is a chemical reaction that involves the use of a phosphonium salt as a reagent. The Grignard reaction is a chemical reaction that involves the use of an organomagnesium compound as a reagent. The Wittig-Horner reaction is a chemical reaction that involves the use of a phosphonium salt and an organomagnesium compound as reagents. All of these methods can be used to synthesize this compound in a laboratory setting.

properties

IUPAC Name

(4-cyanophenyl) 2-(4-methylphenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO3/c1-12-2-6-14(7-3-12)19-11-16(18)20-15-8-4-13(10-17)5-9-15/h2-9H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPVVYKHGYYAGRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)OC2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401275004
Record name 4-Cyanophenyl 2-(4-methylphenoxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401275004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

392237-84-2
Record name 4-Cyanophenyl 2-(4-methylphenoxy)acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=392237-84-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Cyanophenyl 2-(4-methylphenoxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401275004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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